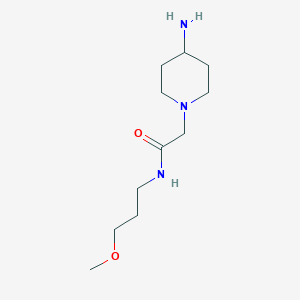
4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one
Overview
Description
“4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one” is a pharmaceutical intermediate . It is also known as Timolol Impurity F, Timolol USP Related Compound F, and Timolol Maleate Imp F (EP) . The molecular formula is C6 H8 Cl N3 O S and the molecular weight is 205.67 .
Molecular Structure Analysis
The molecular structure of “4-(4-Chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one” consists of a thiadiazole ring attached to a piperazine ring . The molecular formula is C6 H8 Cl N3 O S and the molecular weight is 205.67 .Scientific Research Applications
Medicine: Antimicrobial and Antiviral Agent
The thiadiazole core, present in the compound, has been reported to exhibit significant antimicrobial and antiviral activities . This makes it a potential candidate for the development of new therapeutic agents that can be used to treat infections caused by bacteria and viruses. Its structural similarity to known pharmacophores suggests it could be used as a scaffold for designing drugs with improved efficacy and reduced side effects.
Agriculture: Herbicide and Pesticide Development
In the agricultural sector, thiadiazole derivatives have been utilized as herbicides and pesticides . The compound’s ability to disrupt biological pathways in plants and insects can be harnessed to control the growth of weeds and the population of pests, thereby protecting crops and improving agricultural yield.
Material Science: Organic Conductors
Thiadiazoles are known to be used as organic conductors . The compound could be explored for its electrical conductivity properties, potentially leading to its application in the creation of new materials for electronic devices.
Environmental Science: Study of Nitrile N-Sulfides
The compound’s thiadiazole moiety can be used in environmental science for the generation and study of nitrile N-sulfides . These studies can provide valuable insights into environmental processes and help in the development of strategies for pollution control.
Biochemistry: Enzyme Inhibition
In biochemistry, the compound could be investigated for its potential to act as an enzyme inhibitor . By binding to enzymes and inhibiting their activity, it could be used to study enzyme functions or as a tool in the treatment of diseases where enzyme inhibition is beneficial.
Pharmacology: Serotonin Receptor Modulation
The compound’s structure is related to piperazine, which is known to interact with serotonin receptors . This suggests potential applications in pharmacology, where it could be used to modulate serotonin receptors and influence neurological processes.
properties
IUPAC Name |
4-(4-chloro-1,2,5-thiadiazol-3-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4OS/c7-5-6(10-13-9-5)11-2-1-8-4(12)3-11/h1-3H2,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBVUDIPIDYXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



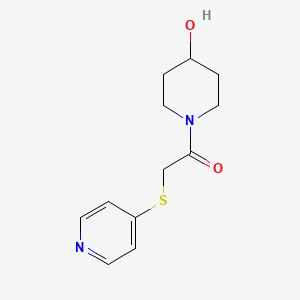
![3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1462631.png)
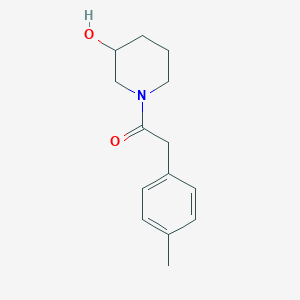
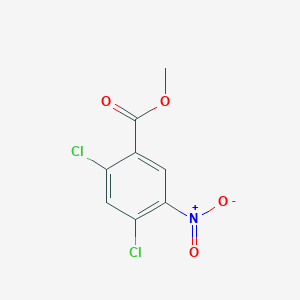


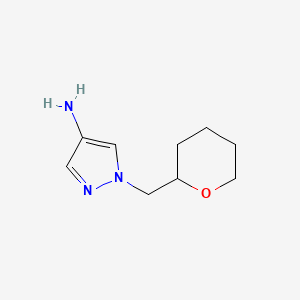

amine](/img/structure/B1462641.png)

![2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic acid](/img/structure/B1462645.png)

